![molecular formula C12H19N3 B13253738 1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13253738.png)
1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a methyl group.
Preparation Methods
The synthesis of 1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-cyanoacetamide derivative, in the presence of a base like triethylamine under reflux conditions in a solvent like 1,4-dioxane . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for the development of novel biologically active compounds, including potential drug candidates . Its unique structure allows for the exploration of various pharmacophore spaces, making it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of 1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to its binding affinity with enantioselective proteins, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-methyl-N-(1-pyridin-3-ylethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-10(11-4-3-6-13-8-11)14-12-5-7-15(2)9-12/h3-4,6,8,10,12,14H,5,7,9H2,1-2H3 |
InChI Key |
ZMKIJWQSCMPAML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2CCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



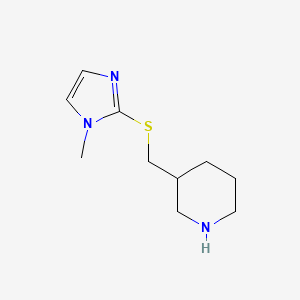
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13253669.png)
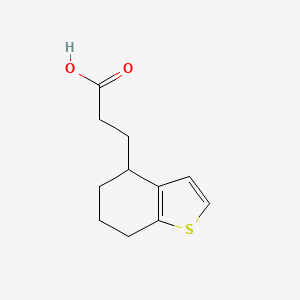
![6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13253681.png)
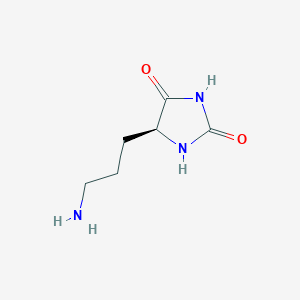
amine](/img/structure/B13253688.png)
![2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253697.png)

![2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13253714.png)
![2-[(Cyclopropylamino)methyl]-6-ethoxyphenol](/img/structure/B13253718.png)
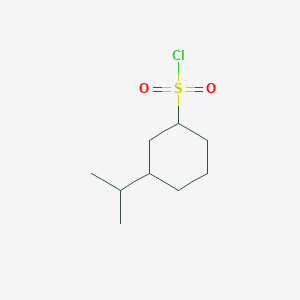
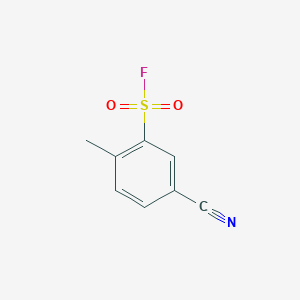
![(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13253740.png)
